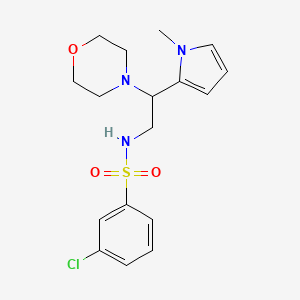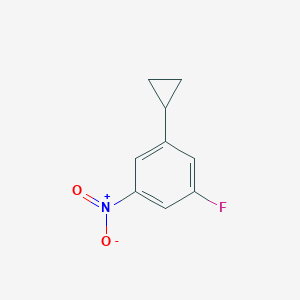
(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone is a novel compound that has gained attention for its unique chemical structure and potential applications in various fields of science. The presence of both pyridinyl and pyrrolidinyl groups, along with bromine and methylthio substituents, adds to its versatility and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone typically involves multiple steps. It begins with the formation of the core pyridin-2-yl structure, followed by bromination to introduce the bromine atom. Subsequently, the methanone group is added using acylation techniques, and finally, the pyrrolidinyl and methylthio groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production may employ continuous flow synthesis to optimize yield and efficiency. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, often yielding sulfoxide or sulfone derivatives.
Reduction: : Reductive reactions may target the bromine atom, leading to debromination.
Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible due to the functional groups present.
Oxidation: : Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and palladium on carbon (Pd/C) are often used.
Substitution: : Nucleophiles like amines and thiols and electrophiles like alkyl halides are frequently employed.
Oxidation: : Products like sulfoxides and sulfones.
Reduction: : Products like debrominated analogs.
Substitution: : Variety of substituted derivatives depending on the nucleophile or electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: Explored for its potential as a biochemical probe due to its reactive sites which can interact with biological molecules.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial and anticancer activities.
Industry: Utilized in material science for creating novel polymers and advanced materials.
Wirkmechanismus
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The bromine and methylthio groups facilitate binding to these targets, leading to modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Unique Features:
The presence of both pyridinyl and pyrrolidinyl groups.
Bromine and methylthio substituents which enhance its reactivity and binding affinity.
(3-Pyridinyl)pyrrolidin-1-ylmethanone.
(3-(2-Bromo)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone.
Each of these compounds has unique structural features that may lead to different chemical and biological properties.
Feel free to ask for more specific details or dive deeper into any of these sections!
Eigenschaften
IUPAC Name |
[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2S/c1-23-15-12(4-2-8-19-15)16(21)20-9-6-11(10-20)22-14-13(17)5-3-7-18-14/h2-5,7-8,11H,6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQURXDQAMHOZPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=C(C=CC=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-butoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B2661059.png)

![N-cyclohexyl-3-(1-{[(dimethylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide](/img/structure/B2661062.png)

![N-(4-ethoxyphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2661069.png)
![1-(Chloromethyl)-3-(2,4-dimethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2661070.png)
![3-(3,4-dimethoxyphenyl)-7-[(2-methylphenyl)methoxy]-4H-chromen-4-one](/img/structure/B2661074.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2,6-difluorobenzyl)oxalamide](/img/structure/B2661075.png)

![2-methoxy-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2661077.png)

